molecular formula C11H20N4O B13624864 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

Cat. No.: B13624864
M. Wt: 224.30 g/mol
InChI Key: SQHGZBFUSNEWHU-UHFFFAOYSA-N
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Description

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that contains both a triazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isobutylamine with methyl isocyanate to form an intermediate, which is then cyclized with morpholine under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated triazole derivatives.

Scientific Research Applications

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical reactivity and biological activities.

    Morpholine derivatives: Compounds containing the morpholine ring are known for their solubility and stability.

Uniqueness

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to the combination of the triazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]morpholine

InChI

InChI=1S/C11H20N4O/c1-8(2)6-10-13-11(15(3)14-10)9-7-12-4-5-16-9/h8-9,12H,4-7H2,1-3H3

InChI Key

SQHGZBFUSNEWHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)C2CNCCO2)C

Origin of Product

United States

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